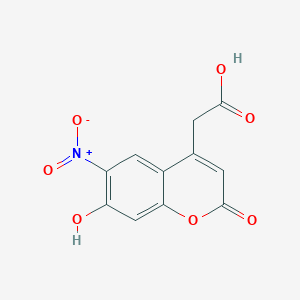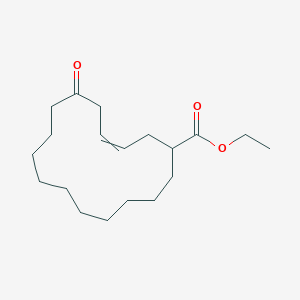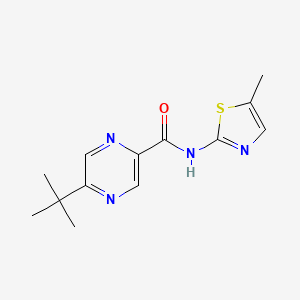
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a benzopyran ring system with a hydroxy group at position 7, a nitro group at position 6, and an acetic acid moiety at position 4. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 7-hydroxycoumarin.
Nitration: The hydroxycoumarin is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 6.
Acylation: The nitrated product is then subjected to acylation with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety at position 4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides of this compound.
科学的研究の応用
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of DNA gyrase and topoisomerase.
Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid involves:
Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: Lacks the nitro and acetic acid groups, primarily used for its anticoagulant properties.
6-Nitrocoumarin: Lacks the hydroxy and acetic acid groups, studied for its potential as a fluorescent dye.
4-Acetic Acid Coumarin: Lacks the hydroxy and nitro groups, used in the synthesis of various pharmaceuticals.
Uniqueness
(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is unique due to the presence of all three functional groups (hydroxy, nitro, and acetic acid), which confer a combination of biological activities, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
832713-75-4 |
|---|---|
分子式 |
C11H7NO7 |
分子量 |
265.18 g/mol |
IUPAC名 |
2-(7-hydroxy-6-nitro-2-oxochromen-4-yl)acetic acid |
InChI |
InChI=1S/C11H7NO7/c13-8-4-9-6(3-7(8)12(17)18)5(1-10(14)15)2-11(16)19-9/h2-4,13H,1H2,(H,14,15) |
InChIキー |
WACPLTPRROLRID-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)


![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)


